BenchChemオンラインストアへようこそ!

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

NMDA receptor GluN2B positive allosteric modulator tetrahydroisoquinoline SAR

Procurement of this specific 6-isopropoxy-THIQ hydrochloride building block is essential for maintaining GluN2B subunit activity in NMDA receptor positive allosteric modulator programs. Generic replacement with 6-methoxy or 6-ethoxy analogs abolishes the target engagement profile. The pre-formed isopropoxy-THIQ eliminates challenging late-stage isopropylation. Hydrochloride salt ensures immediate aqueous–organic solubility for amide coupling, reductive amination, or Pictet-Spengler elaboration. Use as supplied for SAR exploration or CNS-focused library design (LogP 2.12, TPSA 21.26 Ų).

Molecular Formula C12H18ClNO
Molecular Weight 227.73
CAS No. 1887036-66-9
Cat. No. B2916453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
CAS1887036-66-9
Molecular FormulaC12H18ClNO
Molecular Weight227.73
Structural Identifiers
SMILESCC(C)OC1=CC2=C(CNCC2)C=C1.Cl
InChIInChI=1S/C12H17NO.ClH/c1-9(2)14-12-4-3-11-8-13-6-5-10(11)7-12;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H
InChIKeyGARJSLFTRKKGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Isopropoxy-THIQ Hydrochloride: Procurement Baseline for CAS 1887036-66-9


6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1887036-66-9; IUPAC: 6-isopropoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) is a 6-alkoxy-substituted tetrahydroisoquinoline (THIQ) derivative supplied as the hydrochloride salt with molecular formula C₁₂H₁₇NO·HCl and molecular weight 227.73 g/mol . The compound belongs to the THIQ class—a privileged scaffold in medicinal chemistry with documented activity across NMDA receptor modulation, orexin receptor antagonism, mitochondrial complex I inhibition, and PDE4 inhibition [1]. Its defining structural feature is the isopropoxy (–OCH(CH₃)₂) substituent at the 6-position of the partially saturated isoquinoline ring system, which distinguishes it from the more common 6-methoxy and 6,7-dimethoxy THIQ analogs. The hydrochloride salt form is designed to enhance aqueous solubility for in vitro assay compatibility. This compound is primarily positioned as a building block for the synthesis of more elaborate biologically active molecules, notably within the NMDA receptor positive allosteric modulator series where the 6-isopropoxy motif proved critical for conferring GluN2B subunit activity [1].

Why 6-Alkoxy-THIQ Analogs Cannot Be Interchanged: Procurement Risks for CAS 1887036-66-9


The 6-alkoxy substituent on the THIQ scaffold is not a passive spectator; it dictates both physicochemical properties and biological target engagement profiles. Computed LogP values increase progressively from methoxy (1.3) through ethoxy (1.7) to isopropoxy (2.12), a ~0.8 log unit spread that translates to an approximately 6-fold difference in lipophilicity-driven membrane partitioning [1]. This difference is pharmacologically consequential: in the NMDA receptor positive allosteric modulator series, replacing a 6-methoxy group with a 6-isopropoxy group converted a GluN2C/D-selective compound into a pan-potentiator with activity at GluN2B, GluN2C, and GluN2D subunits [2]. Conversely, 6-ethoxy-substituted analogs in a related scaffold showed no detectable GluN2B potentiation (I₃₀μM/Icontrol = 94 ± 1.3%), while the corresponding 6-isopropoxy compound was active at GluN2B (I₃₀μM/Icontrol = 147 ± 3.7%; EC₅₀ = 7.2 μM) [2]. Generic substitution of a 6-isopropoxy-THIQ building block with a 6-methoxy or 6-ethoxy analog therefore risks abolishing the target engagement profile that motivated the synthetic design in the first place, particularly when downstream elaboration targets NMDA receptor GluN2B subunit pharmacology.

Quantitative Differentiation Evidence: 6-Isopropoxy-THIQ Hydrochloride vs. Closest Analogs


NMDA Receptor Subunit Selectivity: Isopropoxy vs. Methoxy Substitution on the THIQ C-Ring

In a directly comparable series of tetrahydroisoquinoline-based NMDA receptor positive allosteric modulators, the isopropoxy-substituted analog (Compound 2; OiPr at R₁, OMe at R₂) exhibited potentiation at all three GluN2 subunits tested, including GluN2B (I₃₀μM/Icontrol = 195 ± 11% of control; EC₅₀ = 5.2 μM, max. 202%). In contrast, the corresponding dimethoxy analog (Compound 86; OMe at R₁, OMe at R₂) was inactive at GluN2B (I₃₀μM/Icontrol = 90 ± 5.4%; no EC₅₀ determinable at GluN2B), retaining activity only at GluN2C (EC₅₀ = 1.3 μM) and GluN2D (EC₅₀ = 1.0 μM) [1]. In a second scaffold series comparing ethoxy vs. isopropoxy at R₁ with a fixed p-ethoxy B-ring, Compound 135 (R₁ = OEt) showed no potentiation at any subunit (GluN2B: 94 ± 1.3%), while Compound 97 (R₁ = OiPr) demonstrated activity at GluN2B (147 ± 3.7%; EC₅₀ = 7.2 μM, max. 152%) [1]. These data establish that the isopropoxy group uniquely confers GluN2B subunit activity that cannot be achieved with methoxy or ethoxy substitution in these scaffold contexts.

NMDA receptor GluN2B positive allosteric modulator tetrahydroisoquinoline SAR

Mitochondrial Complex I Inhibition Potency: Alkoxy-Substituted vs. Unsubstituted THIQ

In a systematic evaluation of 22 isoquinoline derivatives for mitochondrial respiratory chain inhibition in rat forebrain mitochondrial fragments, 6-methoxy-1,2,3,4-tetrahydroisoquinoline inhibited complex I with an IC₅₀ of 0.38 mM, while unsubstituted 1,2,3,4-tetrahydroisoquinoline was the least potent inhibitor tested (IC₅₀ ≈ 22 mM), representing an approximately 58-fold potency difference [1]. Although 6-isopropoxy-THIQ was not directly tested in this study, the structure-activity trend establishes that 6-alkoxy substitution dramatically enhances complex I inhibitory potency relative to the unsubstituted parent scaffold. The study further noted that lipophilicity appeared to be an important determinant of complex I inhibition [1], suggesting that the higher LogP of 6-isopropoxy-THIQ (2.12) relative to 6-methoxy-THIQ (1.3) could translate to further enhanced membrane partitioning and mitochondrial access . This inference is supported by the general observation that branched alkoxy substituents enhance metabolic stability and lipophilicity in THIQ derivatives [2].

mitochondrial complex I neurotoxicity Parkinson's disease models

Lipophilicity and CNS Drug-Likeness: Isopropoxy vs. Methoxy and Ethoxy 6-Substituted THIQ Analogs

Computed physicochemical properties reveal a systematic lipophilicity gradient across the 6-alkoxy-THIQ homolog series that directly impacts predicted CNS penetration. The 6-isopropoxy analog (free base) has a computed XLogP3 of 2.12, compared to 1.7 for 6-ethoxy-THIQ, 1.3 for 6-methoxy-THIQ, and 1.6 for unsubstituted THIQ [1][2]. The isopropoxy compound's LogP of 2.12 falls within the optimal CNS drug-like range (LogP 2–4) and is notably closer to the CNS MPO sweet spot than the methoxy analog (LogP 1.3, below the optimal lower bound of 2). TPSA is comparable across the alkoxy series (21.26–21.3 Ų), well below the 90 Ų threshold for BBB penetration. The isopropoxy substituent introduces a branching point absent in the linear ethoxy and methoxy groups, which has been associated with reduced susceptibility to CYP-mediated O-dealkylation in analogous THIQ series—a metabolic vulnerability documented for the 6-methoxy-THIQ subclass [3]. The hydrochloride salt (CAS 1887036-66-9) further provides enhanced aqueous solubility relative to the free base (CAS 1342992-17-9), facilitating direct use in aqueous biological assay buffers without additional formulation steps.

LogP CNS MPO score blood-brain barrier permeability physicochemical profiling

Hydrochloride Salt Form: Solubility and Handling Advantages over Free Base for In Vitro Assays

The hydrochloride salt form (CAS 1887036-66-9; MW 227.73 g/mol; purity ≥95%) provides enhanced aqueous solubility compared to the free base (CAS 1342992-17-9; MW 191.27 g/mol; purity ≥98%), a critical consideration for direct dissolution in biological assay buffers . The THIQ secondary amine (pKa ~9.5 for the conjugate acid) is fully protonated at physiological pH, and the pre-formed hydrochloride salt eliminates the need for in situ stoichiometric HCl addition, reducing variability in stock solution preparation. This is particularly relevant for electrophysiology and cell-based assays where precise compound concentration and pH control are essential [1]. The salt form is supplied as a crystalline solid with recommended storage at 2–8°C in sealed, dry conditions, minimizing hygroscopicity and amine oxidation issues that can compromise free base stability during long-term storage .

aqueous solubility salt form assay compatibility building block handling

6- vs. 7-Position Substitution on THIQ: Differential Pharmacological Outcomes for Orexin Receptor Antagonism

In a systematic study dissecting the roles of the 6- and 7-positions of tetrahydroisoquinolines as orexin 1 (OX1) receptor antagonists, 7-substituted THIQs were found to be potent OX1 antagonists (10c, Ke = 23.7 nM), while 6-substituted analogs were generally inactive at OX1, with only 6-amino ester derivatives showing modest potency (26a, Ke = 427 nM) [1]. This positional selectivity means that procurement of a 6-substituted THIQ building block (such as 6-isopropoxy-THIQ) versus a 7-substituted analog commits the user to fundamentally different biological target spaces. The 6-isopropoxy substitution pattern is productive for NMDA receptor GluN2B modulation (as demonstrated in Evidence Item 1), but is expected to be unproductive for OX1 receptor antagonism, providing critical guidance for project-specific building block selection [2]. This contrasts with 7-substituted THIQs, which dominate OX1 pharmacology but lack the isopropoxy-specific GluN2B gain-of-function observed in the NMDA receptor series.

orexin receptor OX1 antagonist positional isomerism THIQ selectivity

Evidence Strength Caveat: Limitations of Available Quantitative Differentiation Data for CAS 1887036-66-9

It must be explicitly stated that high-strength differential evidence directly on 6-isopropoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1887036-66-9) as a standalone entity is limited. No direct head-to-head comparisons exist in the primary literature where this specific compound is tested alongside its 6-methoxy, 6-ethoxy, or unsubstituted analogs in the same assay under identical conditions. The NMDA receptor evidence (Evidence Item 1) derives from elaborate three-ring THIQ scaffolds where the isopropoxy substituent is only one of multiple structural variables, and extrapolation to the simple 6-isopropoxy-THIQ building block requires acknowledgment of this scaffold gap. The complex I inhibition evidence (Evidence Item 2) provides data for 6-methoxy-THIQ but not 6-isopropoxy-THIQ; the potency projection is based on lipophilicity SAR inference rather than direct measurement. The LogP evidence (Evidence Item 3) and salt form evidence (Evidence Item 4) rely on computed properties and general amine salt behavior, respectively. The positional selectivity evidence (Evidence Item 5) draws on 6-substituted THIQs as a class rather than 6-isopropoxy specifically. Procurement decisions should weigh these evidential limitations alongside the class-level SAR data presented above. Investigators requiring definitive quantitative differentiation for a specific assay endpoint are advised to request custom head-to-head testing from the supplier or to conduct direct comparative experiments with the relevant analog(s) prior to large-scale procurement.

data transparency procurement risk evidence quality assessment

Optimal Application Scenarios for 6-Isopropoxy-THIQ Hydrochloride (CAS 1887036-66-9)


Synthesis of GluN2B-Selective NMDA Receptor Positive Allosteric Modulators

The 6-isopropoxy-THIQ hydrochloride building block is the optimal starting material for constructing the C-ring portion of tetrahydroisoquinoline-based NMDA receptor positive allosteric modulators targeting GluN2B-containing receptors. As demonstrated by Strong et al. (2017), the isopropoxy substituent on the THIQ C-ring is the critical structural determinant that converts a GluN2C/D-selective scaffold into one with pan-subunit activity including GluN2B [1]. The hydrochloride salt form enables direct dissolution in organic-aqueous solvent mixtures for amide coupling, reductive amination, or Pictet-Spengler cyclization reactions commonly employed in THIQ scaffold elaboration. Procurement of the pre-formed 6-isopropoxy building block eliminates the need for late-stage isopropylation of a 6-hydroxy-THIQ intermediate, which is synthetically challenging via Ullmann-type coupling as noted by Strong et al. in their synthetic methods discussion [1]. The ≥95% purity specification is adequate for initial SAR exploration; investigators requiring >98% purity for advanced lead optimization should verify lot-specific purity certificates.

Mitochondrial Complex I Inhibition Studies in Neurodegeneration Models

For research programs investigating the role of endogenous tetrahydroisoquinoline neurotoxins in Parkinson's disease pathogenesis, 6-isopropoxy-THIQ hydrochloride represents a tool compound with predicted enhanced complex I inhibitory potency relative to the unsubstituted THIQ parent. The McNaught et al. (1995) study established that 6-alkoxy substitution increases complex I inhibition potency approximately 58-fold (6-methoxy-THIQ IC₅₀ = 0.38 mM vs. unsubstituted THIQ IC₅₀ ≈ 22 mM), and that lipophilicity correlates with inhibitory activity [2]. Given the higher LogP of 6-isopropoxy-THIQ (2.12 vs. 1.3 for 6-methoxy-THIQ), it is expected to show equal or greater potency, though direct confirmation is required. The hydrochloride salt is preferred for these studies as mitochondrial assays are conducted in aqueous buffer systems where free base solubility may be limiting. This compound is suitable for use in isolated mitochondrial preparations, cell-based respirometry (Seahorse assay), and mitochondrial membrane potential measurements (TMRM/JC-1), with the caveat that the secondary amine may exhibit pH-dependent mitochondrial accumulation via ion trapping.

CNS-Penetrant Fragment and Lead-Like Library Design

6-Isopropoxy-THIQ hydrochloride is an attractive fragment or building block for CNS-focused compound library design based on its computed physicochemical profile: LogP 2.12 (within CNS MPO optimal range of 2–4), TPSA 21.26 Ų (well below the 90 Ų BBB threshold), and a single hydrogen bond donor . These properties position it favorably against the 6-methoxy analog (LogP 1.3, below CNS optimal range), making it a superior choice for CNS library enumeration. The secondary amine provides a synthetic handle for diversification via amide formation, sulfonamide coupling, reductive amination, or N-arylation, while the isopropoxy group introduces steric bulk and branching that have been associated with improved metabolic stability in THIQ series [3]. For fragment-based screening, the compound's molecular weight (191.27 Da free base equivalent) and low rotatable bond count (2) conform to the Rule of Three guidelines. The hydrochloride salt ensures consistent solubility in DMSO-aqueous buffer mixtures used for fragment library storage and dispensing.

Comparative Selectivity Profiling: 6- vs. 7-Substituted THIQ Tool Compounds

The well-documented positional selectivity of the THIQ scaffold—where 7-substitution favors orexin OX1 receptor antagonism (Ke = 23.7 nM for lead compound 10c) while 6-substitution is generally inactive at OX1 [4]—creates a valuable application for 6-isopropoxy-THIQ hydrochloride as a selectivity control compound. In NMDA receptor programs, the 6-isopropoxy building block can be elaborated into tool compounds that are expected to show GluN2B activity [1] while avoiding OX1 off-target effects, providing cleaner pharmacological tools than dual-target 6,7-disubstituted analogs. Conversely, procurement of a parallel 7-isopropoxy-THIQ building block would be indicated for OX1-targeted programs. This orthogonal selectivity profile between 6- and 7-substituted THIQ regioisomers makes systematic procurement of both positional isomers a rational strategy for target deconvolution and selectivity profiling in hit-to-lead campaigns where the molecular target is not yet fully defined.

Quote Request

Request a Quote for 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.